molecular formula C20H17N3O3S2 B2439688 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 315240-73-4

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2439688
CAS No.: 315240-73-4
M. Wt: 411.49
InChI Key: QSTCDPZTVXJBJO-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

The primary target of the compound 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE, also known as GNF-Pf-3058, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

GNF-Pf-3058 interacts with its target, the pfmfr3 transporter, in a way that disrupts the normal functioning of the parasite. The compound’s interaction with the transporter leads to decreased sensitivity to other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3058 may interfere with the parasite’s ability to transport essential molecules across the mitochondrial membrane .

Biochemical Pathways

The action of GNF-Pf-3058 affects the biochemical pathways associated with the mitochondrion of the Plasmodium falciparum parasite . The compound’s interaction with the pfmfr3 transporter disrupts the normal functioning of the mitochondrion, leading to decreased sensitivity to other antimalarial compounds that target the mitochondria . This disruption can affect the parasite’s energy production and other essential metabolic processes .

Pharmacokinetics

The optimization of these properties is often the most challenging part of the drug discovery process . The ADME profile of a drug molecule has a major impact on its bioavailability and the likelihood of its success .

Result of Action

The molecular and cellular effects of GNF-Pf-3058’s action involve disrupting the normal functioning of the Plasmodium falciparum parasite’s mitochondrion . This disruption leads to decreased sensitivity to other antimalarial compounds that target the mitochondria . The compound’s action can therefore affect the parasite’s energy production and other essential metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GNF-Pf-3058. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . Herbicide performance is also affected by numerous environmental factors, including sunlight, temperature, water stresses, and quality . These factors could potentially influence the effectiveness of GNF-Pf-3058 in combating malaria.

Preparation Methods

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the coupling of naphthalenesulfonyl chlorides with thiazole derivatives in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug

What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. This compound’s structure allows for specific interactions with molecular targets that may not be possible with other thiazole derivatives.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTCDPZTVXJBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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